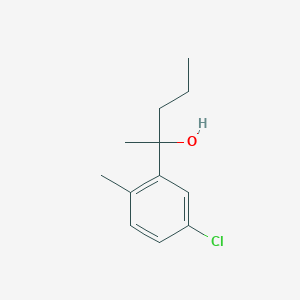
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene is an organic compound characterized by the presence of difluoro and ethoxy substituents on a phenyl ring, along with a propene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene typically involves the following steps:
Starting Material: The synthesis begins with 4,5-difluoro-3-ethoxybenzaldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compound.
Substitution: The difluoro and ethoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
- 4,5-Difluoro-3-ethoxyphenyl methyl sulfide
- 1-(4,5-Difluoro-3-ethoxyphenyl)ethanol
Comparison: Compared to its analogs, 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene exhibits unique reactivity due to the presence of the propene group. This allows for additional chemical transformations, such as polymerization or cross-coupling reactions, which are not possible with its simpler counterparts.
Propriétés
IUPAC Name |
1-ethoxy-2,3-difluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)11(13)10(7-8)14-4-2/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLNXFXHGTRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC=C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Ethylthio)phenyl]-2-propanol](/img/structure/B7990395.png)








